molecular formula C21H21ClN4O2 B7949366 2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

Cat. No.: B7949366
M. Wt: 396.9 g/mol
InChI Key: NOZHYDNCKJJAFH-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of tetrazolium salts, which are widely studied for their diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide in the presence of a suitable catalyst to yield the tetrazole ring. The final step involves the quaternization of the tetrazole with methyl chloride to form the tetrazolium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating redox reactions in biological systems. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(4-methoxyphenyl)-1H-tetrazol-1-ium chloride
  • 2,3-Bis(4-methoxyphenyl)-5-methyl-2,3-dihydro-1H-tetrazol-1-ium chloride
  • 2,3-Bis(4-methoxyphenyl)-5-ethyl-2,3-dihydro-1H-tetrazol-1-ium chloride

Uniqueness

2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-bis(4-methoxyphenyl)-5-phenyl-1H-tetrazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2.ClH/c1-26-19-12-8-17(9-13-19)24-22-21(16-6-4-3-5-7-16)23-25(24)18-10-14-20(27-2)15-11-18;/h3-15H,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZHYDNCKJJAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=C(C=C3)OC)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703356
Record name 2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104497-79-2
Record name 2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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